molecular formula C21H18F3N3O2S B2526863 N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide CAS No. 1207047-50-4

N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

Cat. No.: B2526863
CAS No.: 1207047-50-4
M. Wt: 433.45
InChI Key: FJACYQOQLYMEDW-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A novel method for synthesizing 1,2,4-triazole-derived heterocyclic compounds, including derivatives of thiophen-2-ylmethyl acetamide, has been demonstrated. These compounds exhibit enzyme inhibitory potentials against various enzymes, showcasing their potential in the development of bioactive triazole amides as future lead molecules in pharmacology and biochemistry (Riaz et al., 2020).

Corrosion Inhibition

Research has also explored the use of thiophen-2-ylmethyl derivatives as corrosion inhibitors. The compound N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has demonstrated efficient inhibition of mild steel corrosion in acidic solutions, highlighting its potential in protecting industrial materials (Daoud et al., 2014).

Optoelectronic Applications

The optoelectronic properties of thiazole-based polythiophenes, incorporating thiophen-2-yl acetamide derivatives, have been investigated. These studies have shown promising optical and electronic characteristics, indicating their utility in the development of novel conducting polymers for electronic applications (Camurlu & Guven, 2015).

Antitumor Activities

The synthesis of benzothiazole derivatives, including those with thiophen-2-yl acetamide groups, has been carried out to evaluate their antitumor activities. Some of these compounds have shown significant activity against human tumor cell lines, suggesting their potential in cancer therapy (Yurttaş et al., 2015).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been obtained through chemoselective monoacetylation using thiophen-2-yl acetamide derivatives. This process highlights the role of these compounds in facilitating specific chemical reactions in drug synthesis (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-3-1-4-17(12-15)27-20(29)26-16-8-6-14(7-9-16)11-19(28)25-13-18-5-2-10-30-18/h1-10,12H,11,13H2,(H,25,28)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJACYQOQLYMEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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